molecular formula C7H6N4 B2479538 4-(4H-1,2,4-triazol-4-yl)pyridine CAS No. 25700-21-4

4-(4H-1,2,4-triazol-4-yl)pyridine

Cat. No.: B2479538
CAS No.: 25700-21-4
M. Wt: 146.153
InChI Key: HGBIXRBWIWLVML-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-triazol-4-yl)pyridine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.153. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIXRBWIWLVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing 1,2,4 Triazole Pyridine Hybrid Systems

The fusion of 1,2,4-triazole (B32235) and pyridine (B92270) rings into a single molecular entity creates a hybrid system with a rich and versatile chemical profile. impactfactor.org These systems are of considerable interest in heterocyclic chemistry due to the combined properties of their constituent parts. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is known for its stability, hydrogen bonding capability, and dipole character. nih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many biologically active compounds and serves as a key building block in organic synthesis.

The combination of these two heterocyclic systems can lead to molecules with enhanced biological activities and novel physicochemical properties. impactfactor.org Researchers have been exploring these hybrid systems for their potential in medicinal chemistry, with studies indicating their promise as antimicrobial and anticancer agents. impactfactor.orgresearchgate.net The ability of the triazole moiety to act as a stable linker between the pyridine ring and other functional groups allows for the creation of diverse molecular architectures with tailored properties. impactfactor.org

The Significance of 4 4h 1,2,4 Triazol 4 Yl Pyridine As a Foundational Scaffold

Within the broader class of triazole-pyridine hybrids, 4-(4H-1,2,4-triazol-4-yl)pyridine stands out as a fundamental heterocyclic scaffold. Its specific isomeric form, with the pyridine (B92270) ring attached at the N4 position of the triazole, imparts distinct electronic and steric characteristics that are crucial for its diverse applications. This scaffold serves as a versatile starting point for the synthesis of more complex molecules through functionalization of either the pyridine or the triazole ring.

The compound's structure allows for various types of chemical modifications. The nitrogen atom in the pyridine ring and the un-substituted positions on the triazole ring are amenable to further chemical reactions, enabling the attachment of different substituents to fine-tune the molecule's properties. This adaptability makes it an attractive building block in drug discovery and materials science. rcsi.com

Below is a table detailing some of the key properties of this compound:

PropertyValue
Molecular FormulaC₇H₆N₄
Molecular Weight146.15 g/mol
CAS Number25700-21-4
AppearancePowder or crystals
Melting Point157-162 °C

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem. uni.lu

Scope and Objectives of Advanced Studies

Classical Synthetic Approaches to the this compound Core

Traditional methods for constructing the this compound scaffold have been the bedrock of its synthesis for many years. These approaches typically involve the formation of the triazole ring through cyclization reactions of appropriately substituted pyridine precursors.

Cyclization Reactions of Pyridinyl Hydrazide Precursors

One of the most common classical routes involves the use of pyridinyl hydrazide, also known as isonicotinic hydrazide. This method generally follows a multi-step process:

Preparation of Hydrazide: The synthesis often begins with the esterification of a pyridine carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding pyridinyl hydrazide.

Formation of an Intermediate: The pyridinyl hydrazide is then reacted with a suitable reagent to introduce the remaining atoms required for the triazole ring. For instance, reaction with an isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate. mdpi.com

Cyclization: The final step is the cyclization of the intermediate to form the 1,2,4-triazole (B32235) ring. This is often achieved by heating in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. mdpi.comnih.gov The choice of base and reaction conditions can influence the final product and yield.

This approach is versatile and allows for the introduction of various substituents on the triazole ring by using different isothiocyanates or other cyclizing agents.

Hydrazine-Mediated Cyclocondensation Routes

Another established method is the direct cyclocondensation of a pyridine derivative with a hydrazine-containing reagent. researchgate.net This approach can be more direct than the pyridinyl hydrazide method. For example, a 4-halopyridine can be reacted with 4-amino-4H-1,2,4-triazole in the presence of a base to directly form the desired product.

A variation of this involves the reaction of a pyridine derivative with hydrazine hydrate, which can lead to the formation of a triazole ring through a series of condensation and cyclization steps. nih.govrsc.org The reaction of 4-chloroquinazolines with hydrazine hydrate, for instance, has been shown to produce 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org

These classical methods, while effective, often require harsh reaction conditions, long reaction times, and the use of potentially hazardous reagents.

Modern and Sustainable Synthetic Techniques

Solid-Phase Synthesis Protocols for Analogs

Solid-phase synthesis offers a powerful tool for the rapid generation of libraries of 1,2,4-triazole derivatives. researchgate.net In this technique, one of the reactants is attached to a solid support, such as a resin. The subsequent reactions are then carried out in solution, and the excess reagents and byproducts are easily removed by filtration. This simplifies the purification process and allows for automation.

A typical solid-phase synthesis of 1,2,4-triazole analogs might involve:

Attachment to Resin: A suitable starting material, such as a pyridine derivative, is attached to the solid support.

Stepwise Synthesis: The triazole ring is then constructed in a stepwise manner by adding the necessary reagents in sequential steps.

Cleavage from Resin: Once the synthesis is complete, the final product is cleaved from the resin to yield the desired 1,2,4-triazole derivative.

This method is particularly useful for creating a diverse range of analogs for screening in drug discovery programs. researchgate.net

Microwave-Assisted Synthetic Procedures for 1,2,4-Triazole Derivatives

Microwave-assisted synthesis has emerged as a highly effective technique for accelerating organic reactions. rjptonline.orgnih.govrsc.orgpnrjournal.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. rjptonline.orgrsc.org

In the context of 1,2,4-triazole synthesis, microwave energy can be applied to various reaction steps, including cyclization and condensation reactions. rjptonline.orgnih.govpnrjournal.com For example, the synthesis of 1,2,4-triazole derivatives has been achieved in high yields and short reaction times by reacting 1,2,4-triazole-3-thiol with various substituted benzaldehydes under microwave irradiation. rjptonline.org This method is considered a green chemistry approach due to its efficiency and reduced energy consumption. rsc.orgpnrjournal.com

Reaction TypeConventional Method TimeMicrowave-Assisted TimeYield (%)Reference
Synthesis of 1,2,4-triazole derivativesSeveral hours5-10 min64-84 rjptonline.org
Synthesis of 1,2,4-triazole derivatives containing 1,2,3-thiadiazoleNot specified15 minHigher than conventional nih.gov
Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hours33-90 seconds82 rsc.org
Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles> 4.0 hours1 minute85 rsc.org

Green Chemistry Approaches, including Alum-Catalyzed Syntheses in Aqueous Media

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize the environmental impact of chemical processes. This includes the use of non-toxic solvents, renewable starting materials, and catalysts that can be easily recovered and reused.

One notable green chemistry approach for the synthesis of 1,2,4-triazole derivatives involves the use of alum (potassium aluminum sulfate) as a catalyst in an aqueous medium. Alum is an inexpensive, non-toxic, and readily available catalyst that can efficiently promote the synthesis of these compounds. This method avoids the use of hazardous organic solvents and offers a more environmentally friendly alternative to traditional synthetic routes.

Strategies for Derivatization and Functionalization

The ability to selectively introduce functional groups onto the this compound core is crucial for developing new derivatives with tailored properties. The following sections detail the primary strategies for achieving such modifications.

Chemical Modifications at the Pyridine Moiety

The pyridine ring of this compound offers several avenues for derivatization, primarily through electrophilic and nucleophilic substitution reactions, as well as modifications at the nitrogen atom.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, electrophiles can be introduced. The favored positions for electrophilic attack on a pyridine ring are typically the 3- and 5-positions, which are meta to the nitrogen atom. baranlab.orgharvard.edu For the this compound, this would correspond to the positions adjacent to the triazole substituent. To enhance the reactivity of the pyridine ring towards electrophiles, N-oxidation can be employed. The resulting pyridine-N-oxide is more susceptible to electrophilic attack, often at the 4-position. organic-chemistry.org Subsequent deoxygenation can then yield the substituted pyridine.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which are ortho and para to the nitrogen atom. wikipedia.orguwindsor.ca This reactivity can be exploited by introducing a suitable leaving group, such as a halogen, at these positions. For instance, halogenated pyridines can serve as precursors for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the positions ortho to a directing metalation group (DMG). While the triazole group itself can act as a DMG, the nitrogen atom of the pyridine ring can also direct lithiation to the ortho positions (C-3 and C-5) using strong bases like organolithium reagents. baranlab.orgwikipedia.org The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

N-Alkylation and Quaternization: The lone pair of electrons on the pyridine nitrogen atom is readily susceptible to alkylation, leading to the formation of pyridinium (B92312) salts (quaternization). google.comitu.edu.trnih.gov This modification introduces a positive charge and can significantly alter the electronic properties and solubility of the molecule. The quaternization of poly(4-vinyl pyridine) has been studied extensively, providing insights into the reactivity of the pyridine nitrogen. itu.edu.trnih.gov These pyridinium salts can also undergo further reactions, including nucleophilic addition.

A summary of potential derivatization strategies at the pyridine moiety is presented in the table below.

Modification TypeReagents and ConditionsTarget Position(s)Resulting Functional Group
N-OxidationPeroxy acids (e.g., m-CPBA)Pyridine NitrogenN-oxide
HalogenationHalogenating agents (e.g., NBS, NCS)C-3, C-5Halogen (Br, Cl)
Directed Ortho-MetalationOrganolithium reagents (e.g., n-BuLi), then electrophileC-3, C-5Various (e.g., alkyl, aryl, silyl)
N-Alkylation/QuaternizationAlkyl halides (e.g., CH₃I)Pyridine NitrogenPyridinium salt

Substitutions and Transformations on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring provides additional opportunities for structural diversification. Key strategies include substitution at the carbon and nitrogen atoms of the triazole ring.

Substitution at C-3 and C-5: The synthesis of 3,5-disubstituted-4H-1,2,4-triazoles is a well-established field. These positions can be functionalized by starting from appropriately substituted precursors. For example, the synthesis of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol introduces a thiol group at the C-3 position, which can be a handle for further modifications like S-alkylation. wikipedia.orgnih.gov Suzuki cross-coupling reactions have been successfully employed to introduce aryl groups at the C-3 and C-5 positions of 4-alkyl-4H-1,2,4-triazoles, demonstrating the feasibility of C-C bond formation on the triazole ring. organic-chemistry.org

N-Alkylation and N-Arylation: The nitrogen atoms of the 1,2,4-triazole ring can be alkylated or arylated. The alkylation of unsubstituted 1,2,4-triazole can lead to a mixture of N1 and N4 substituted products, with the ratio often depending on the reaction conditions. harvard.edu For this compound, the N4 position is already occupied by the pyridine ring. Therefore, alkylation would be expected to occur at the N1 or N2 positions of the triazole ring.

Formation of Triazole-thiones: The reaction of appropriate hydrazides with thiocyanates or isothiocyanates can lead to the formation of 1,2,4-triazole-3-thiones or 1,2,4-triazole-5-thiones. itu.edu.trnih.govnih.gov These thiones are versatile intermediates that can be converted to other derivatives through S-alkylation or oxidation to remove the sulfur atom.

Cycloaddition Reactions: While the aromatic 1,2,4-triazole ring itself is not typically involved in cycloaddition reactions, derivatives such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are known to act as potent dienophiles in Diels-Alder reactions. uwindsor.canih.gov This suggests that modification of the triazole ring to a more reactive form could open up pathways for cycloaddition chemistry.

The following table summarizes key derivatization strategies for the 1,2,4-triazole ring.

Modification TypePrecursor/ReagentTarget Position(s)Resulting Functional Group/Structure
ThionationCarbon disulfide/base or IsothiocyanatesC-3/C-5Thione
S-AlkylationAlkyl halides on triazole-thioneSulfur attached to C-3/C-5Thioether
C-ArylationSuzuki cross-coupling with halo-triazolesC-3/C-5Aryl group
N-AlkylationAlkyl halidesN-1/N-2Alkyl group

Formation of Complex Bridged and Polyheterocyclic Systems Incorporating this compound Substructures

The bifunctional nature of this compound, with potential coordination sites on both the pyridine and triazole rings, makes it an excellent building block for the construction of larger, more complex molecular architectures.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of both the pyridine and triazole rings can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers and MOFs. baranlab.orgharvard.eduorganic-chemistry.orgwikipedia.orguwindsor.ca For instance, the related ligand 3,5-di(4H-1,2,4-triazol-4-yl)pyridine has been used to construct Cu(I)-based cationic MOFs. baranlab.orgwikipedia.org Similarly, 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine has been shown to act as a bridging ligand, forming three-dimensional framework structures through hydrogen bonding and coordination. chemrxiv.org These materials often exhibit interesting properties, such as luminescence and porosity, making them suitable for applications in sensing and catalysis.

Fused Polyheterocyclic Systems: The this compound scaffold can also be incorporated into fused polyheterocyclic systems through intramolecular cyclization reactions. A common strategy involves the synthesis of baranlab.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridines. nih.gov This can be achieved through various methods, including the cyclization of N-(pyrid-2-yl)formamidoximes or the oxidative N-N bond formation of N-(pyridin-2-yl)benzimidamides. These reactions create a covalent bridge between the pyridine and a newly formed triazole ring, leading to a rigid, planar polycyclic system.

Bridged Systems via Linkers: Another approach to creating complex systems is to link two or more this compound units together using a bridging spacer. This can be achieved by first functionalizing the pyridine or triazole ring with a reactive group and then performing a coupling reaction. For example, a dihalo-substituted linker could be coupled with two molecules of a functionalized triazolylpyridine to create a dimeric or oligomeric structure.

Examples of complex systems incorporating the this compound substructure are highlighted below.

System TypeConstruction StrategyKey Features
Metal-Organic Frameworks (MOFs)Coordination of triazole and pyridine nitrogens to metal centersPorous structures, potential for catalysis and sensing
baranlab.orgorganic-chemistry.orgwikipedia.orgTriazolo[1,5-a]pyridinesIntramolecular cyclization of substituted pyridinesFused, rigid polyheterocyclic systems
Bridged Dimeric/Oligomeric SystemsCoupling of functionalized units via a linkerTunable distance and orientation between heterocyclic units

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic techniques are fundamental in confirming the molecular identity of this compound. Each method offers unique insights into the molecular framework, from the local chemical environment of individual atoms to the vibrations of chemical bonds and electronic transitions across the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for the connectivity of the pyridine and triazole rings.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and triazole rings.

Triazole Protons: The two equivalent protons on the triazole ring (at positions 3 and 5) are expected to appear as a sharp singlet in the downfield region, typically around δ 8.0-9.0 ppm. For instance, in related 4-amino-4H-1,2,4-triazole derivatives, the triazole protons are observed as a singlet at approximately δ 8.25 ppm. researchgate.net

Pyridine Protons: The pyridine ring protons will present as two distinct sets of signals, characteristic of a 1,4-disubstituted (para) system. The protons ortho to the ring nitrogen (H-2' and H-6') would appear as a doublet, while the protons meta to the nitrogen (H-3' and H-5'), adjacent to the triazole substituent, would appear as another doublet further upfield. In similar 3-phenyl- urfu.ruresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine systems, pyridine protons are observed in the δ 6.8-8.6 ppm range. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, identifying each unique carbon environment.

Triazole Carbons: The two chemically equivalent carbons of the triazole ring (C-3 and C-5) are expected to produce a single signal in the range of δ 140-150 ppm. In 4-amino-4H-1,2,4-triazole derivatives, this peak appears around δ 147 ppm. researchgate.net

Pyridine Carbons: The pyridine ring will show three distinct carbon signals: one for the ipso-carbon attached to the triazole nitrogen (C-4'), one for the carbons ortho to the ring nitrogen (C-2' and C-6'), and one for the carbons meta to the nitrogen (C-3' and C-5'). Based on data from analogous compounds, these signals are anticipated to fall within the δ 115-155 ppm range. urfu.rursc.org

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Triazole H (3, 5) ~8.3 -
Pyridine H (2', 6') ~8.7 -
Pyridine H (3', 5') ~7.8 -
Triazole C (3, 5) - ~147
Pyridine C (4') - ~140
Pyridine C (2', 6') - ~152
Pyridine C (3', 5') - ~118

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and fingerprint the molecule. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. researchgate.net

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000–3100 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C and C=N bonds of the pyridine ring are expected to produce a series of characteristic sharp bands in the 1400–1650 cm⁻¹ region. researchgate.netnih.gov

Ring Breathing Modes: The symmetric and asymmetric stretching of the entire heterocyclic rings gives rise to strong bands in the fingerprint region (900–1400 cm⁻¹). nih.gov For pyridine itself, characteristic ring vibrations are well-documented. aps.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring are expected below 900 cm⁻¹.

Table 2: Representative Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on data from analogous triazole and pyridine compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹) Reference
Aromatic C-H Stretch 3000 - 3100 nih.gov
C=N Stretch (Triazole/Pyridine) 1580 - 1650 researchgate.net
Aromatic C=C Stretch 1400 - 1600 nih.gov
N-N Stretch (Triazole) 1400 - 1450 researchgate.net
Ring Vibrations 900 - 1400 nih.gov
C-H Out-of-Plane Bending 700 - 900 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₆N₄), the monoisotopic mass is 146.05925 Da. uni.lu

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm the molecular formula. The protonated molecule [M+H]⁺ would have an m/z of 147.06653. uni.lu Other common adducts can also be observed. uni.lu

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) provides structural information. A characteristic fragmentation pathway for 1,2,4-triazole derivatives involves the loss of a molecule of nitrogen (N₂), which is a stable neutral fragment. Another common fragmentation involves the cleavage of the bond between the two heterocyclic rings. researchgate.netsapub.org

Table 3: Predicted Mass Spectrometry Data (ESI-MS) for this compound Data sourced from PubChem predictions. uni.lu

Adduct Formula Predicted m/z
[M]⁺ [C₇H₆N₄]⁺ 146.05870
[M+H]⁺ [C₇H₇N₄]⁺ 147.06653
[M+Na]⁺ [C₇H₆N₄Na]⁺ 169.04847
[M+K]⁺ [C₇H₆N₄K]⁺ 185.02241

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. As a conjugated aromatic system, this compound is expected to exhibit strong absorptions in the UV region. These absorptions correspond primarily to π → π* transitions within the pyridine and triazole rings and n → π* transitions involving the nitrogen lone pairs.

In related highly conjugated 4H-1,2,4-triazole derivatives, strong absorption maxima (λmax) are observed in the range of 240-350 nm. nih.govmdpi.com For example, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide shows a λmax at 298 nm. nih.gov The exact position and intensity of these bands are sensitive to the solvent and the specific substitution pattern on the aromatic rings.

Table 4: Expected UV-Visible Absorption for this compound Data based on analogous conjugated systems.

Transition Type Expected λₘₐₓ Range (nm)
π → π* 240 - 300
n → π* 300 - 350

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Precise Molecular Geometry and Conformation in the Crystalline State

While a crystal structure for the title compound is not available, the structure of the closely related molecule 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine provides excellent insight into the expected geometry and conformation. researchgate.netnih.gov

In the reported dihydrate structure of this analogue, the molecule crystallizes in the monoclinic space group P2₁/n. researchgate.net A key structural feature is the relative orientation of the heterocyclic rings. The dihedral angles (the twist) between the central pyridine ring and the two attached triazole rings are small, reported to be between 2.7° and 7.0°. nih.gov This indicates that the molecule adopts a nearly planar conformation in the solid state, which maximizes π-system conjugation. It is highly probable that this compound would also exhibit a similar near-planar geometry. nih.gov

The crystal packing in such compounds is typically dominated by hydrogen bonding and π-π stacking interactions. mdpi.com In the analogue's dihydrate structure, water molecules form extensive hydrogen bond networks with the nitrogen atoms of the triazole rings, creating a three-dimensional framework. researchgate.netnih.gov

Table 5: Crystallographic Data for the Analogous Compound 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine Dihydrate Data from Liu, S. Y. & Wang, Y. (2011). Acta Cryst. E67, o1631. researchgate.net

Parameter Value
Chemical Formula C₉H₇N₇·2H₂O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.052
b (Å) 17.862
c (Å) 9.715
β (°) 111.158
Volume (ų) 1141.2
Z 4
Dihedral Angles (°) 2.7 - 7.0

Analysis of Crystal Packing and Supramolecular Assembly

The solid-state architecture of compounds based on the this compound framework is dictated by a complex interplay of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and other weak contacts, govern the molecular packing and the formation of extended supramolecular structures. The inherent features of the triazole and pyridine rings—specifically, the presence of hydrogen bond donors and acceptors and electron-rich π-systems—facilitate a variety of predictable and structurally significant interactions.

Investigation of Hydrogen Bonding Networks (O–H⋯N, N–H⋯N, C–H⋯N, O–H⋯O)

Hydrogen bonds are among the most dominant forces directing the self-assembly in crystalline solids of triazole-pyridine derivatives. The nitrogen atoms of both the pyridine and triazole rings frequently act as hydrogen bond acceptors, playing a crucial role in the formation of robust networks.

O–H⋯N and O–H⋯O Interactions: In derivatives containing hydroxyl groups or in the presence of solvent molecules like water, O–H⋯N and O–H⋯O hydrogen bonds are prevalent. In the crystal structure of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, water molecules act as bridges, forming O–H⋯O bonds among themselves and O–H⋯N bonds with the nitrogen acceptors of the triazole rings, resulting in a three-dimensional framework. researchgate.net Similarly, in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked head-to-tail by strong O–H⋯N hydrogen bonds between the phenol (B47542) group and a nitrogen atom of the triazole ring, forming distinct chains. nih.gov In coordination polymers, water molecules can link chains via O-H···O interactions, while in other structures, intermolecular N-H···O bonds link molecules into zigzag chains. mdpi.comresearchgate.net These strong, directional interactions are often visible as intense red regions on Hirshfeld surfaces. mdpi.com

N–H⋯N and N–H⋯O Interactions: In structures where the triazole ring contains an N-H proton, N–H⋯N hydrogen bonds are a key feature of the supramolecular assembly. nih.gov These interactions can link molecules into sheets. researchgate.net In fluorinated 1,2,3-triazole derivatives, N–H⋯O bonds connect neighboring molecules into chains. rsc.org The interplay between different tautomers (e.g., 1H- and 2H-triazoles) can lead to distinct hydrogen bonding patterns, where different nitrogen atoms of the triazole ring act as acceptors. nih.gov

C–H⋯N Interactions: Weaker C–H⋯N hydrogen bonds also contribute significantly to the crystal packing. These interactions often involve the C-H groups of the pyridine or triazole rings acting as donors to the nitrogen acceptors of adjacent molecules. mdpi.comresearchgate.net In the crystal structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, C–H⋯N interactions, alongside other forces, help stabilize the crystal structure. nih.gov These bonds can extend molecular chains into layers, demonstrating their importance in building higher-dimensional architectures. nih.gov

The table below summarizes typical geometries for hydrogen bonds found in related triazole-pyridine structures.

Interaction TypeDonor (D)Acceptor (A)D-H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)Reference
O–H⋯NPhenol -OHTriazole-N--- nih.gov
O–H⋯NWater -OHTriazole-N1.972.820171 rsc.org
C–H⋯NTriazole-CHTriazole-N--- researchgate.net
N–H⋯OAmine -NHCarbonyl -O--- rsc.org
C–H⋯OAromatic -CHCarbonyl -O--- nih.gov
Quantification of π-π Stacking Interactions

The planar, aromatic nature of both the pyridine and 1,2,4-triazole rings makes them ideal candidates for π-π stacking interactions. These interactions are crucial for the stabilization of the crystal lattice, often working in concert with hydrogen bonds to build the final supramolecular assembly.

The quantification of these interactions is typically described by parameters such as the centroid-centroid distance between the interacting rings and the dihedral angle between their planes. In derivatives of this compound, π-π stacking can occur between two triazole rings, two pyridine rings, or between a triazole and a pyridine ring.

For example, in the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, aromatic π–π stacking with a centroid–centroid separation of 3.556 (1) Å is observed between adjacent triazole rings, linking molecular layers into a three-dimensional network. nih.gov In another case involving a triazole and a benzene ring, a centroid-centroid distance of 3.895 (1) Å was reported. nih.gov A study of various pyridine-triazole complexes found π-π interactions with a centroid-centroid distance of 3.6248 (19) Å linking molecules into a two-dimensional network. iucr.org The presence of π-stacking can be visually confirmed using techniques like Hirshfeld surface analysis, where adjacent red and blue triangles on the shape index map indicate such interactions. researchgate.net

The following table presents data on π-π stacking interactions observed in analogous compounds.

Interacting RingsCentroid-Centroid Distance (Å)Dihedral Angle (°)DescriptionReference
Triazole···Triazole3.556 (1)-Links layers into a 3D network nih.gov
Pyridine···Pyridine3.979 (4)0 (parallel)Leads to formation of a layer architecture rsc.org
Triazole···Pyridine3.75 (3)-Mediates packing between supramolecular tapes nih.gov
Triazole···Benzene3.895 (1)16.54 (11)Stabilizes the crystal structure nih.gov
Pyridine···Pyridine3.6248 (19)-Forms a two-dimensional network iucr.org
Characterization of C–H⋯π and Other Weak Intermolecular Interactions

Beyond classical hydrogen bonds and π-π stacking, weaker interactions such as C–H⋯π contacts play a subtle but important role in defining the crystal packing. In these interactions, a C-H bond acts as a weak donor to the electron cloud of an adjacent aromatic (pyridine or triazole) ring.

In the crystal structure of 3,4-di(2-pyridyl)-5-(3-pyridyl)-4H-1,2,4-triazole, C–H⋯π interactions are observed alongside π–π stacking to form a two-dimensional network. iucr.org The geometry of these interactions involves a hydrogen atom pointing towards the face of an aromatic ring. For example, C-H···π(triazole) interactions have been explicitly identified as contributing to the stabilization of crystal structures in related compounds. nih.govresearchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the surface, it is possible to identify regions of close contact, which correspond to intermolecular interactions. Red spots on the d_norm map highlight interactions where the intermolecular distance is shorter than the sum of the van der Waals radii, indicating strong contacts like hydrogen bonds. mdpi.comnih.gov

In analyses of related triazole-pyridine structures, Hirshfeld analysis consistently shows that contacts involving hydrogen atoms (H···H, O···H, N···H, C···H) are the most significant contributors to the crystal packing. For instance, in one study of zwitterionic pyridinium-triazole ligands, O···H/H···O and N···H/H···N interactions were found to be dominant. mdpi.comnih.gov In another analysis of a copper(II) coordination polymer with a pyridine-triazole ligand, H···O/O···H, H···H, H···N/N···H, and H···C/C···H interactions were the most important. mdpi.com The high percentage of H···H contacts reflects the prevalence of van der Waals forces, while the characteristic "wings" or "spikes" in the fingerprint plots for N···H/H···N and O···H/H···O contacts provide clear evidence of hydrogen bonding. mdpi.comnih.gov The shape index plot is particularly useful for identifying π-π stacking, which appears as adjacent red and blue triangular patches. researchgate.net

The table below presents a typical breakdown of intermolecular contacts from Hirshfeld surface analyses of analogous compounds.

Intermolecular ContactContribution (%) - Example 1Contribution (%) - Example 2Reference
H···H-62.6 nih.gov
O···H / H···ODominant- mdpi.comnih.gov
N···H / H···NDominant- mdpi.comnih.gov
C···H / H···C22.2- nih.gov
C···C (π-π)2.6 (total with N···N, C···N)- nih.gov

Computational and Theoretical Investigations of 4 4h 1,2,4 Triazol 4 Yl Pyridine and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. This section delves into the application of DFT to understand the intricacies of 4-(4H-1,2,4-triazol-4-yl)pyridine and its derivatives.

Optimized Molecular Geometries and Conformational Landscapes

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For derivatives of this compound, these calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and conformational preferences.

For instance, in the crystal structure of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, the two triazole rings exhibit slight deviations from the plane of the central pyridine (B92270) ring, with dihedral angles of 7.0(4)°/6.9(4)° and 2.7(4)°/3.6(4)°. nih.govresearchgate.net This near-planar conformation is a common feature in such linked aromatic systems. Similarly, in a more complex derivative, 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, the triazole and pyridine rings also maintain a near-planar geometry, which is stabilized by various intermolecular interactions. In another example, involving a molecule with two 2-pyridyl groups and one 3-pyridyl ring attached to a triazole ring, the dihedral angles between the pyridyl rings and the triazole ring were found to be 29.78(16)°, 67.06(16)°, and 32.97(16)°. nih.gov

The conformational landscape, which describes the different spatial arrangements a molecule can adopt due to rotation around single bonds, is also explored using DFT. These studies help identify the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and dynamic behavior.

Table 1: Selected Optimized Geometrical Parameters for a this compound Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (Pyridine-Triazole)1.425119.8178.5
N-N (Triazole)1.380108.2-
C=N (Triazole)1.315112.5-
C-C (Pyridine)1.395120.1-

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for a generic derivative. Actual values will vary depending on the specific substituents.

Frontier Molecular Orbital (FMO) Theory and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide valuable information about a molecule's ability to donate or accept electrons. nih.govacs.org

Analysis of Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's electron-donating ability. libretexts.orgnih.gov In derivatives of this compound, DFT calculations show that the HOMO is often localized on the more electron-rich parts of the molecule. For many derivatives, the charge density of the HOMO is primarily situated on the triazole ring and adjacent substituents. nih.gov The energy of the HOMO is a critical parameter; a higher HOMO energy indicates a greater tendency to donate electrons and participate in electrophilic reactions.

Analysis of Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy orbital that is devoid of electrons and reflects the molecule's capacity to accept electrons. libretexts.orgnih.gov In the context of this compound derivatives, the LUMO is typically distributed over the electron-deficient regions, often the pyridine ring. nih.gov A lower LUMO energy suggests a greater propensity to accept electrons, making the molecule more susceptible to nucleophilic attack. The spatial distribution of the LUMO highlights the most probable sites for such attacks.

Energy Gap (ΔE) Determination and Correlation with Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE = E_LUMO - E_HOMO), is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This increased polarizability is often associated with enhanced biological activity or specific material properties. DFT calculations are widely used to compute this energy gap, providing a quantitative measure of the molecule's reactivity. For example, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.618 to 5.637 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Illustrative this compound Derivatives

DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Derivative A-7.128-1.4915.637
Derivative B-6.973-1.3585.615
Derivative C-7.144-2.5264.618

Data adapted from a study on related triazole derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution within a molecule. researchgate.net It provides a color-coded map where different colors represent varying electrostatic potentials. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential.

For this compound and its derivatives, MEP maps typically reveal that the nitrogen atoms of the pyridine and triazole rings are the most electron-rich sites, appearing as red or deep yellow regions. researchgate.netresearchgate.net These areas are the primary sites for electrophilic interactions. The hydrogen atoms and certain carbon atoms, particularly those in the pyridine ring, often exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. MEP analysis, therefore, complements FMO theory by providing a more intuitive and visual representation of the reactive sites within the molecule.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. This analysis provides a detailed picture of the Lewis-like chemical bonding pattern and the stabilizing effects of charge delocalization.

The stability of a molecule can be significantly influenced by hyperconjugative interactions, which involve the donation of electron density from an occupied Lewis-type (donor) NBO to an unoccupied non-Lewis-type (acceptor) NBO. The energy of these interactions, known as the stabilization energy E(2), is calculated using second-order perturbation theory. nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In molecules like this compound, significant intramolecular charge transfer (ICT) can occur from electron-rich regions (donors) to electron-deficient regions (acceptors). NBO analysis helps to identify the key donor-acceptor interactions responsible for this charge transfer. For triazole and pyridine derivatives, common donor orbitals include lone pairs on nitrogen atoms (n(N)) and π-orbitals of the aromatic rings (π(C-C)). Acceptor orbitals are typically the corresponding antibonding π-orbitals (π(C-C)) and σ-orbitals (σ(C-C)).

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Substituted 1,2,4-Triazole (B32235) Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N5π(C1-C6)20.54
π(C2-N3)π(N1-C6)18.79
π(C4-C5)π*(N2-C3)15.63

Note: Data presented is representative of a substituted 1,2,4-triazole derivative and is intended to illustrate the typical interactions and stabilization energies found in such systems.

Calculated Vibrational Frequencies and Comparison with Experimental Spectra

The vibrational properties of this compound can be investigated using theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). wikipedia.org These calculations provide theoretical vibrational frequencies that can be compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

A detailed comparison between the calculated and experimental spectra allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. For complex molecules, this combined approach is essential for a reliable interpretation of the vibrational spectra.

For triazole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching of the aromatic rings, C=N and N-N stretching within the triazole ring, and various in-plane and out-of-plane bending vibrations. researchgate.netresearchgate.net The pyridine ring also exhibits characteristic ring stretching and C-H deformation modes. researchgate.net

Discrepancies between calculated and experimental frequencies are common and can be attributed to factors such as the calculations being performed on a single molecule in the gas phase, while experiments are often conducted on solid samples where intermolecular interactions can influence vibrational frequencies. To improve the agreement, calculated frequencies are often scaled by an empirical scaling factor.

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Pyridyl-Triazole Derivative

Vibrational ModeCalculated Frequency (DFT/B3LYP)Experimental Frequency (FT-IR)
N-H Stretch34503420
Aromatic C-H Stretch3100-30003080-3030
C=N Stretch (Triazole)16201610
Pyridine Ring Stretch15901585
N-N Stretch (Triazole)12801275
C-H In-plane Bend11501145
C-H Out-of-plane Bend830825

Note: The data is representative of a pyridyl-triazole derivative and serves to illustrate the typical correlation between calculated and experimental vibrational frequencies.

Atomic Net Charges and Mulliken Population Analysis

Mulliken population analysis is a computational method used to calculate the partial atomic charges on the atoms within a molecule. nih.gov This analysis provides insights into the electron distribution and can help in understanding the electrostatic potential, dipole moment, and reactivity of the molecule.

The calculation of Mulliken charges is based on the linear combination of atomic orbitals (LCAO) approach in molecular orbital theory. However, it is known that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. nih.gov

For this compound, the nitrogen atoms are expected to carry negative charges due to their high electronegativity, while the hydrogen atoms are expected to have positive charges. The carbon atoms can exhibit both positive and negative charges depending on their bonding environment. The distribution of these charges influences the molecule's electrostatic potential surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Table 3: Calculated Mulliken Atomic Charges for a Representative Pyridyl-Triazole Structure

AtomCharge (e)
N (Pyridine)-0.58
C (Pyridine, adjacent to N)0.25
C (Pyridine, meta to N)-0.15
C (Pyridine, para to N)0.10
N (Triazole, bridging)-0.30
C (Triazole)0.40
N (Triazole)-0.25
H (attached to C)0.15

Note: These values are illustrative for a similar pyridyl-triazole structure to demonstrate the expected charge distribution.

Simulation of Thermodynamic Properties

Theoretical calculations can be used to predict the thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are crucial for understanding the stability and reactivity of the molecule at different temperatures.

Using statistical mechanics, these thermodynamic functions can be calculated from the vibrational frequencies and rotational constants obtained from DFT calculations. The simulations can provide information on the heat capacity (Cv), and how the thermodynamic properties change with temperature.

These calculations are valuable for predicting the feasibility of reactions involving the compound and for understanding its behavior under various thermal conditions.

Table 4: Simulated Thermodynamic Properties of a Triazole Derivative at 298.15 K

PropertyValue
Enthalpy (H)-450.2 Hartree
Entropy (S)95.8 J/mol·K
Gibbs Free Energy (G)-450.25 Hartree
Heat Capacity (Cv)120.5 J/mol·K

Note: The data is hypothetical for a triazole derivative to illustrate the type of information obtained from such simulations.

Investigation of Solvation Effects and Application of Solvent Models (e.g., PCM, Onsager Model)

The properties of a molecule can be significantly influenced by its environment, particularly when it is in a solution. Solvation models are computational methods used to account for the effects of a solvent on the structure, stability, and properties of a solute molecule.

The Polarizable Continuum Model (PCM) is a widely used method that represents the solvent as a continuous dielectric medium. rsc.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Onsager model is a simpler approach that treats the solute as a dipole in a spherical cavity.

These models can be used to study how the solvent affects the electronic structure, vibrational frequencies, and reactivity of this compound. For polar molecules, the presence of a polar solvent can lead to significant changes in the dipole moment and can stabilize charge-separated states, which can influence reaction pathways. Studies on 1,2,4-triazole have utilized these models to calculate properties like aqueous acidity constants. rsc.org

Quantum Chemical Descriptors and Global Reactivity Analysis

Quantum chemical descriptors are values calculated from the electronic structure of a molecule that provide insights into its reactivity. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies.

Electronegativity, Hardness, and Softness as Reactivity Indicators

Electronegativity (χ) is a measure of the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the capacity of a molecule to accept electrons. Softer molecules are generally more reactive.

These descriptors are valuable for understanding the chemical behavior of this compound and for predicting its interactions with other chemical species.

Table 5: Calculated Global Reactivity Descriptors for a Representative Triazole Derivative

DescriptorValue (eV)
E_HOMO-6.8
E_LUMO-1.2
Energy Gap (ΔE)5.6
Electronegativity (χ)4.0
Chemical Hardness (η)2.8
Chemical Softness (S)0.36

Note: These values are illustrative for a generic triazole derivative.

Quantification of Electron Transfer Fractions

The quantification of electron transfer is crucial for understanding the electronic behavior of molecules, particularly in the context of their reactivity and potential applications in materials science. In a study involving N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, density functional theory (DFT) calculations were employed to investigate their electronic properties. nih.gov This study highlighted that in related systems, such as NOx gas molecules adsorbed on the surface of CoFeMnSi quaternary Heusler alloys, charge transfer occurs where the NOx molecules act as charge acceptors, attracting charge from the alloy surface. nih.gov This principle of charge transfer is fundamental to the behavior of many organic molecules and can be influenced by the presence of different functional groups and their electronic-donating or -withdrawing nature.

Theoretical Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in advanced technologies such as optical data storage, optical computing, and telecommunications. Theoretical calculations are instrumental in predicting and understanding the NLO properties of new materials.

Calculation of Linear Polarizability (α) and Hyperpolarizabilities (β, γ)

The NLO response of a material is governed by its linear polarizability (α) and higher-order hyperpolarizabilities (β, γ, etc.). Computational studies on derivatives of 1,2,4-triazole have shown that these compounds can exhibit significant NLO properties.

For example, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, specifically compound 7c in that study, revealed a notable linear polarizability and first and second hyperpolarizabilities. nih.govdntb.gov.uaresearchgate.net These findings suggest that such compounds are promising candidates for the development of materials with NLO properties for optoelectronic applications. nih.govdntb.gov.uaresearchgate.net

Similarly, an investigation into a pyrimidine (B1678525) derivative highlighted its potential as an NLO material. nih.gov The study employed an iterative electrostatic embedding method to investigate the polarizability and hyperpolarizability, finding a significant enhancement of NLO behavior in the crystalline phase. nih.gov The third-order nonlinear susceptibility (χ³) of this pyrimidine derivative was found to be superior to that of known chalcone (B49325) derivatives, underscoring its potential for optical and photonic applications. nih.gov

The following table summarizes the calculated NLO properties for a representative 1,2,4-triazole derivative from the literature.

CompoundLinear Polarizability (α) (x 10⁻²³ esu)First Hyperpolarizability (β) (x 10⁻³⁰ esu)Second Hyperpolarizability (γ) (x 10⁻³⁵ esu)
Compound 7c¹4.1956.3174.314

¹N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative nih.govdntb.gov.uaresearchgate.net

Rationalization of Structure-NLO Property Relationships

Understanding the relationship between molecular structure and NLO properties is key to designing new materials with enhanced performance. In 1,2,4-triazole derivatives, the NLO response is often linked to the presence of donor and acceptor groups, which facilitate intramolecular charge transfer.

Studies on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have shown that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be indicative of a larger NLO response. nih.govdntb.gov.uaresearchgate.net For instance, the derivative with the lowest band gap in one study also exhibited significant linear and hyperpolarizability values. nih.govdntb.gov.uaresearchgate.net This relationship is a cornerstone of molecular engineering for NLO materials, where tuning the HOMO-LUMO gap through chemical modification can lead to optimized NLO properties.

Coordination Chemistry and Ligand Design Principles of 4 4h 1,2,4 Triazol 4 Yl Pyridine Derivatives

Ligand Characteristics of 4-(4H-1,2,4-triazol-4-yl)pyridine and its Substituted Analogs

The coordination behavior of this compound and its derivatives is largely dictated by the presence and accessibility of their nitrogen donor atoms.

Role as Multi-Nitrogen Donor Ligands

Ligands based on the 1,2,4-triazole (B32235) framework are well-recognized for their capacity to act as multi-nitrogen donors. researchgate.net The 1,2,4-triazole ring itself contains three nitrogen atoms, and when combined with a pyridine (B92270) ring, as in this compound, the number of potential coordination sites increases. The nitrogen atoms of the triazole ring, particularly at the 1- and 2-positions, can act as a bridge between two metal centers, a fundamental characteristic that facilitates the formation of polynuclear and polymeric structures. researchgate.net This bridging capability is a key feature in the design of magnetically interesting materials, as the triazole bridge can mediate magnetic exchange interactions between metal ions. researchgate.net

Substituted analogs, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, further expand the donor set by introducing additional coordinating groups like the amino and thiol functions. nih.govnih.gov In these cases, the ligand can act as a bidentate chelator, coordinating to a metal ion through the sulfur and an amino group nitrogen. nih.govnih.gov This versatility in donor sites allows for the formation of stable chelate rings, a crucial aspect of coordination chemistry.

Versatility in Coordination Modes and Chelation

The versatility of this compound and its analogs in coordination is a direct result of the multiple nitrogen atoms available for bonding. These ligands can adopt various coordination modes, including monodentate, bidentate-bridging, and chelating fashions.

In its simplest form, a triazolyl-pyridine ligand can coordinate to a single metal ion through one of its nitrogen atoms, acting as a monodentate ligand. However, the presence of the N1 and N2 atoms in the triazole ring makes a bridging coordination mode more common, leading to the formation of extended structures. researchgate.net

For instance, in polynuclear complexes, the triazole ring often acts as a bis-monodentate bridge, linking two metal centers. This is exemplified in various coordination polymers and MOFs where the triazole moiety systematically propagates the network structure. mdpi.com

Formation and Characterization of Metal Complexes

The rich coordination chemistry of this compound derivatives has led to the synthesis and characterization of a wide range of metal complexes, from discrete mononuclear units to extended one-, two-, and three-dimensional networks.

Synthesis and Structural Analysis of Mononuclear Complexes

While 1,2,4-triazole-based ligands are renowned for forming polynuclear structures, mononuclear complexes can also be synthesized, typically when the bridging potential of the triazole ring is sterically or electronically hindered, or when specific reaction conditions are employed.

For example, mononuclear copper(I) halide complexes with the formula [CuL(PPh₃)₂X] (where X = Cl, Br, I) have been prepared using 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole (a derivative of the title compound) and triphenylphosphine (B44618) as ligands. rsc.org In these complexes, the triazole-pyridine ligand coordinates to the copper center in a monodentate fashion through the pyridine nitrogen. The solid-state structures of these complexes reveal a distorted tetrahedral geometry around the copper(I) ion.

Similarly, mononuclear complexes of Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govnih.govresearchgate.net Spectroscopic and magnetic data suggest a tetrahedral geometry for the Ni(II), Zn(II), and Cd(II) complexes, while the Cu(II) complex exhibits a square planar geometry. nih.govnih.gov In these instances, the ligand acts as a bidentate chelator.

Table 1: Selected Mononuclear Complexes of this compound Derivatives

Complex Formula Metal Ion Ligand Geometry Reference
[Cu(C₁₃H₁₀N₄)(PPh₃)₂Cl] Cu(I) 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole Distorted Tetrahedral rsc.org
[Ni(C₇H₆N₅S)₂] Ni(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Tetrahedral nih.govnih.govresearchgate.net

Note: The table presents data for derivatives as specific information for the title compound is limited.

Investigation of Polynuclear and Bridging Complexes

The inherent bridging capability of the 1,2,4-triazole ring is a cornerstone for the construction of polynuclear and bridging complexes. researchgate.net The N1,N2-bridge of the triazole ring effectively links metal centers, leading to the formation of dimers, trimers, and higher nuclearity clusters, as well as one-dimensional chains.

A notable example involves the use of a sulfonate-functionalized derivative, 4-(1,2,4-triazol-4-yl)ethanedisulfonate, which forms linear trinuclear complexes with Mn(II), Co(II), Ni(II), and Cu(II). mdpi.com In these complexes, three metal ions are linked by triple N1-N2-triazole bridges. mdpi.com

The ligand 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine has been shown to form a three-dimensional framework through hydrogen bonding, with the triazole rings playing a crucial role in the extended structure. nih.govresearchgate.net Although not a polynuclear complex in the sense of direct metal-ligand bridging into a cluster, it highlights the importance of the triazole moiety in creating supramolecular assemblies.

Table 2: Examples of Polynuclear Complexes with Triazolyl-Pyridine Ligands

Complex Type Ligand Metal Ions Key Structural Feature Reference

Note: The table presents data for derivatives as specific information for the title compound is limited.

Construction and Properties of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The ability of this compound and its derivatives to act as versatile linkers has been extensively exploited in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing.

For instance, 3,5-bis(1',2',4'-triazol-1'-yl)pyridine has been used to synthesize a series of Co(II), Zn(II), and Cd(II) coordination polymers with two- and three-dimensional structures. rsc.org The dimensionality and topology of these frameworks are influenced by the specific metal ion and the presence of auxiliary ligands. rsc.org

Furthermore, bifunctional 1,2,4-triazole-carboxylate ligands, such as 4H-1,2,4-triazol-4-yl-acetic acid, have been employed to construct Cu(II)-based MOFs. acs.org These frameworks can exhibit interesting properties like structural transformations in response to thermal stimuli. acs.org The combination of the triazole's bridging capacity and the carboxylate's coordination versatility allows for the formation of robust and porous frameworks.

Table 3: MOFs and CPs based on Triazolyl-Pyridine Derivatives

Framework Ligand Metal Ion(s) Dimensionality Key Property/Application Reference
[Co(fa)₂(btap)₂] 3,5-bis(1',2',4'-triazol-1'-yl)pyridine (btap) Co(II) 2D Coordination Network rsc.org
[Zn₃(btc)₂(btap)₄(H₂O)₂] 3,5-bis(1',2',4'-triazol-1'-yl)pyridine (btap) Zn(II) 2D Coordination Network rsc.org
[Cu₃(μ₃-OH)(trgly)₃(SO₄)]·2H₂O 4H-1,2,4-triazol-4-yl-acetic acid (trgly-H) Cu(II) 2D Layer Magnetic Properties acs.org

Note: The table presents data for derivatives as specific information for the title compound is limited. fa = formate, btc (B1192420) = 1,3,5-benzenetricarboxylate.

Investigation of Spin-Crossover Phenomena in Triazole-Pyridine Metal Complexes

One of the most fascinating properties exhibited by some transition metal complexes with pyridyl-triazole ligands is the spin-crossover (SCO) phenomenon. This involves a reversible switching of the metal ion's spin state between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature, pressure, or light. ncl.ac.uk This property is of great interest for developing molecular switches and memory devices. nih.gov

Iron(II) complexes are the most studied in this context. The N-donor environment provided by pyridyl and triazole groups is highly effective at stabilizing both the LS and HS states of Fe(II), a prerequisite for SCO to occur near room temperature. Research on Fe(II) complexes with ligands such as 4-amino-1,2,4-triazole (B31798) has shown incomplete spin crossover, where different coordination environments (e.g., N₆ vs. N₃O₃) lead to SCO occurring in only a fraction of the metal centers within the crystal. rsc.org The transition is characterized by a critical temperature (T₁₂) and can exhibit thermal hysteresis, a key feature for memory applications. nih.gov

Table 2: Selected Spin-Crossover Properties of Fe(II)-Triazole-Pyridine Complexes

ComplexT₁/₂ (K)ΔH (kJ mol⁻¹)ΔS (J K⁻¹ mol⁻¹)Hysteresis Width (K)Reference
trans-[Fe(Fc-tzpy)2(NCS)2]·CHCl3854.755- ncl.ac.uk
trans-[Fe(Fc-tzpy)2(NCSe)2]·CHCl316811.166- ncl.ac.uk
Fe(II)(NH2-trz)32Increases with n--Decreases with n nih.gov

Note: The compounds listed feature derivatives of the primary ligand.

Impact of Ligand Substituents on Coordination Behavior and Complex Properties

The introduction of functional substituents onto the basic this compound scaffold is a key strategy for fine-tuning the resulting coordination complexes' properties. Substituents can exert significant steric and electronic effects, influencing ligand conformation, coordination geometry, crystal packing, and ultimately, the physical properties like SCO behavior.

For example, replacing an ethyl group with a smaller methyl group on a 3-(2-pyridyl)-1,2,4-triazole ligand was found to change the SCO properties from abrupt and complete to more gradual. This highlights the sensitivity of the cooperative interactions responsible for spin transitions to even minor steric changes. The synthesis of various new substituted 1,2,4-triazoles is a common approach to methodically investigate how these modifications affect structural and magnetic properties. ncl.ac.uk

Furthermore, attaching a bulky group like a benzyl (B1604629) substituent to the triazole ring, as in 4-benzyl-(4H-1,2,4-triazol-4-yl), influences the connectivity, allowing the ligand to bridge both similar and different metal centers (homo- and heterometallic connectivity). nih.gov The electronic properties of substituents on the pyridine ring can also modulate the ligand's donor strength and affect intermolecular interactions, which in turn influences the supramolecular architecture and the properties of the bulk material. nih.gov

Advanced Applications of 4 4h 1,2,4 Triazol 4 Yl Pyridine in Materials Science and Catalysis

Applications in Functional Materials

The intrinsic properties of 4-(4H-1,2,4-triazol-4-yl)pyridine and its derivatives, such as high nitrogen content, rigid structure, and electron-deficient nature, make them ideal candidates for the creation of novel functional materials. researchgate.net These materials are at the forefront of technological innovation, with applications ranging from next-generation electronics to sustainable energy solutions.

Optoelectronic Materials and Devices

The field of optoelectronics has particularly benefited from the integration of this compound-based compounds. These materials exhibit unique optical and electronic properties that are crucial for the development of high-performance devices.

Derivatives of 4H-1,2,4-triazole are gaining attention for their potential in nonlinear optical (NLO) applications, which are critical for technologies like optical data storage and telecommunications. solvay.com The NLO response of a material is characterized by its hyperpolarizability, and studies have shown that certain triazole derivatives exhibit significant values, making them promising for the fabrication of advanced optoelectronic devices. solvay.comresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have been instrumental in predicting and understanding the NLO properties of these compounds. For instance, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives revealed that these molecules possess substantial linear polarizability and first and second hyperpolarizabilities. solvay.comresearchgate.net One particular derivative, designated as 7c in the study, demonstrated a notably low band gap and high hyperpolarizability, indicating its strong potential for NLO applications. solvay.comresearchgate.net

Table 1: Calculated NLO Properties of a 4H-1,2,4-Triazole Derivative (Compound 7c)

Property Value Unit
Band Gap 4.618 eV
Linear Polarizability (α) 4.195 x 10⁻²³ esu
First Hyperpolarizability (β) 6.317 x 10⁻³⁰ esu
Second Hyperpolarizability (γ) 4.314 x 10⁻³⁵ esu

Data sourced from a comprehensive investigation using Density Functional Theory (DFT). solvay.comresearchgate.net

The synthesis of these novel triazole derivatives often involves multi-step chemical modifications, starting from precursors like 3-bromobenzoic acid. solvay.comresearchgate.net The resulting compounds are then characterized using various spectroscopic techniques to confirm their structure and properties. solvay.comresearchgate.net The promising NLO characteristics of these materials pave the way for their integration into next-generation optoelectronic devices. solvay.com

The unique electronic properties of this compound derivatives make them excellent candidates for use as host materials in Organic Light Emitting Diodes (OLEDs). In an OLED, the host material plays a crucial role in facilitating the efficient transfer of energy to the light-emitting dopant. The bipolar nature of some triazole-based compounds, meaning they can transport both electrons and holes, is particularly advantageous for achieving high-efficiency devices.

For example, platinum(II) complexes incorporating a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed for use in efficient green OLEDs. researchgate.netrsc.org These complexes have demonstrated high photoluminescence quantum yields and have been successfully used to fabricate high-performance OLEDs. researchgate.netrsc.org A double-emitting layer device using one such complex achieved a maximum external quantum efficiency (EQE) of 26.90% with minimal efficiency roll-off, highlighting the effectiveness of the 4-phenyl-4H-1,2,4-triazole group in facilitating charge trapping and enhancing device performance. researchgate.netrsc.org

Table 2: Performance of an OLED Device Using a 4-phenyl-4H-1,2,4-triazole-based Platinum(II) Complex

Parameter Value
Maximum External Quantum Efficiency (EQE) 26.90%
Dopant Concentration 6 wt%

Device structure: Double-emitting layer. researchgate.netrsc.org

Furthermore, researchgate.netmdpi.comsigmaaldrich.comtriazolo[1,5-a]pyridine-based host materials have been synthesized and shown to exhibit excellent thermal stability and carrier-transporting properties. mdpi.com OLEDs fabricated with these materials as hosts for green phosphorescent and delayed-fluorescence emitters have demonstrated superior performance, with high efficiency and low efficiency roll-off. mdpi.com For instance, a phosphorescent OLED using one of these hosts achieved a maximum EQE of 25.6%, which remained high even at high luminance. mdpi.com

Supramolecular Architectures with Tunable Properties

The ability of this compound to act as a versatile ligand has led to its extensive use in the construction of supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their tunable structures and properties, which can be tailored for specific applications.

The nitrogen atoms in both the pyridine (B92270) and triazole rings of this compound can coordinate with metal ions, leading to the formation of diverse and complex structures. researchgate.net For example, bifunctional 1,2,4-triazole-carboxylate ligands derived from 1,2,4-triazol-4-yl-acetic acid have been used to construct copper(II)-coordination polymers. researchgate.net These MOFs can exhibit different dimensionalities, from 2D layers to 3D zeolite-like networks, depending on the specific ligand and reaction conditions. researchgate.net

One such 3D MOF, with a cubic array structure, was found to have a large solvent-accessible volume of approximately 56%. researchgate.net This porosity is a key feature for applications in areas such as gas storage and catalysis. The thermal treatment of this 3D structure led to an irreversible transformation into a nonporous 2D motif, demonstrating the tunability of these supramolecular architectures. researchgate.net The magnetic properties of these materials have also been investigated, revealing interesting behaviors such as spin frustration. researchgate.net

Energy-Related Materials (e.g., Solar Cells, Supercapacitors)

The development of efficient and stable energy storage and conversion devices is a critical area of research. Derivatives of this compound are being explored for their potential in applications such as perovskite solar cells and supercapacitors.

In the realm of perovskite solar cells, hole-transporting materials (HTMs) play a crucial role in device performance. A study on a novel imine compound, 4,4'-((1E,1'E)-((1,2,4-thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline) (bTAThDaz), which incorporates a triazole-related thiadiazole core, demonstrated its effectiveness as an HTM. nih.gov A planar perovskite solar cell fabricated with this material achieved a power conversion efficiency of 14.4% with good stability and minimal hysteresis. nih.gov The HOMO-LUMO energy levels of bTAThDaz were found to be suitable for efficient hole extraction from the perovskite layer. nih.gov

Table 3: Performance of a Perovskite Solar Cell with a Triazole-Derivative-based Hole Transport Material

Parameter Value
Power Conversion Efficiency (PCE) 14.4%
HOMO Level (CV) -5.19 eV
LUMO Level (CV) -2.52 eV

Device Architecture: FTO/TiO₂/perovskite/bTAThDaz/Ag. nih.gov

In the field of energy storage, metal-organic frameworks (MOFs) based on pyridine-carboxylate ligands have shown promise as electrode materials for hybrid supercapacitors. rsc.org A cobalt-pyridine-3,5-di-carboxylate-MOF (Co-PDC-MOF) was investigated for its electrochemical performance. rsc.org A hybrid supercapacitor device fabricated using a related cobalt-based MOF demonstrated an impressive energy density of 20.7 Wh/kg and a power density of 2608.5 W/kg, with a high reversible capacity of 97%. rsc.org These results highlight the potential of these materials to bridge the gap between traditional batteries and supercapacitors. rsc.org

High-Performance and Heat-Resistant Materials

The inherent thermal stability of the triazole and pyridine rings makes this compound a valuable building block for the synthesis of high-performance and heat-resistant polymers. These materials are sought after for applications in demanding environments, such as in the aerospace and electronics industries.

Polyimides containing pyridine rings and other rigid moieties have been shown to exhibit excellent thermal stability. mdpi.com For example, a series of novel polyimides derived from a diamine monomer containing a pyridine ring demonstrated temperatures for 5% and 10% weight loss in the ranges of 527–543 °C and 552–580 °C, respectively, in a nitrogen atmosphere. mdpi.com These polymers also retained a significant portion of their weight at 800 °C, indicating their suitability for high-temperature applications. mdpi.com The high glass transition temperatures of these materials, exceeding 316 °C, further underscore their thermal robustness. mdpi.com

Table 4: Thermal Properties of a Pyridine-Containing Polyimide Series

Property Value Range
Temperature at 5% Weight Loss (TGA) 527–543 °C
Temperature at 10% Weight Loss (TGA) 552–580 °C
Residual Weight at 800 °C (TGA) 67–71%
Glass Transition Temperature (Tg) > 316 °C

Data obtained under a nitrogen atmosphere. mdpi.com

Furthermore, research into energetic materials has led to the synthesis of triazole-furazan compounds with a good balance of high detonation performance and excellent thermal stability. One such compound exhibited a decomposition temperature of 295 °C, surpassing that of the common explosive RDX. While not a direct application in structural materials, this highlights the inherent thermal resilience of the 1,2,4-triazole (B32235) ring system.

Exploration in Other Functional Material Categories

While the primary applications of this compound are continually being investigated, the inherent properties of its constituent triazole and pyridine rings suggest its potential in other advanced functional material categories.

Bipolar Materials: The electron-deficient nature of the triazole ring and the electron-rich character of the pyridine ring could impart bipolar charge-transport properties to materials incorporating this molecule. Bipolar materials are crucial in organic light-emitting diodes (OLEDs) for balancing electron and hole injection and transport, leading to improved device efficiency and lifetime. Although direct studies on this compound as a bipolar material are not extensively documented, the conceptual design of molecules for such applications often involves the combination of electron-donating and electron-accepting moieties.

Green Explosives: The high nitrogen content of the 1,2,4-triazole ring is a key characteristic of many energetic materials. Nitrogen-rich compounds can release a large amount of energy upon decomposition, producing environmentally benign dinitrogen gas (N₂) as a primary product. This has led to the exploration of triazole derivatives as "green" or insensitive high-energy-density materials (HEDMs). While specific research on the explosive properties of this compound is not publicly available, the foundational triazole structure is a well-established component in the design of next-generation energetic materials.

Catalytic Applications

The nitrogen atoms in both the triazole and pyridine rings of this compound can act as coordinating sites for metal ions, making it a versatile ligand in catalysis. Its derivatives have shown promise in various catalytic transformations, including electrocatalysis and organic synthesis.

Electrocatalysis, including Water Splitting

The development of efficient electrocatalysts for water splitting—the process of generating hydrogen and oxygen from water—is critical for renewable energy technologies. While direct studies employing this compound in electrocatalytic water splitting are limited, related triazole-pyridine complexes have been investigated for their electrochemical properties. The ability of the ligand to stabilize metal centers in various oxidation states is a key attribute for designing catalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). For instance, copper complexes with triazole-containing ligands have been evaluated for their electrocatalytic activity in other reactions, suggesting the potential of similar complexes in water splitting. nih.gov

The performance of such electrocatalysts is often evaluated based on parameters like overpotential (the extra voltage required beyond the thermodynamic potential) and Tafel slopes, which provide insights into the reaction kinetics.

Organic Reaction Catalysis (e.g., Biaryl Synthesis)

Derivatives of this compound have demonstrated significant utility as ligands in transition metal-catalyzed organic reactions, most notably in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryls. rsc.orgnih.govnih.gov Biaryls are important structural motifs in many pharmaceuticals, agrochemicals, and functional materials.

In these reactions, the triazole-pyridine ligand coordinates to a metal center, typically palladium, forming a catalytically active complex. This complex then facilitates the coupling of an organoboron compound with an organohalide to form a new carbon-carbon bond. The efficiency of these catalytic systems is often high, with good to excellent yields of the desired biaryl products. researchgate.net

Below is an interactive data table summarizing the catalytic activity of a related palladium complex in the Suzuki-Miyaura coupling reaction.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
24-BromotoluenePhenylboronic acid4-Methylbiphenyl92
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl98
44-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl90

This data is representative of Suzuki-Miyaura reactions catalyzed by palladium complexes with triazole-pyridine type ligands and is for illustrative purposes.

Elucidation of Structure-Activity Relationships in Catalytic Processes

Understanding the relationship between the structure of a catalyst and its activity is paramount for the rational design of more efficient catalytic systems. For ligands like this compound, several structural features influence their catalytic performance.

The electronic properties of the ligand, which can be tuned by introducing different substituents on either the pyridine or triazole ring, can significantly impact the catalytic activity. For example, electron-donating groups can increase the electron density on the metal center, which may enhance its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups can make the metal center more electrophilic.

The steric environment around the metal center, dictated by the ligand's three-dimensional structure, also plays a crucial role. The bite angle of the ligand—the angle between the two coordinating atoms of the ligand and the metal center—can influence the stability of the catalytic intermediates and the selectivity of the reaction. In the case of this compound and its derivatives, the relative orientation of the triazole and pyridine rings can affect how the ligand coordinates to the metal and, consequently, its catalytic efficacy. researchgate.net

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 4-(4H-1,2,4-triazol-4-yl)pyridine

The chemical compound this compound and its derivatives represent a significant and versatile class of N-heterocyclic compounds. Research has established their importance across various scientific domains, from medicinal chemistry to materials science. The core structure, featuring a pyridine (B92270) ring linked to a 4H-1,2,4-triazole ring, provides a unique scaffold that is stable to metabolism and can engage in various intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Synthesis: A variety of synthetic methodologies have been developed for this compound and its substituted analogues. Common strategies involve the cyclization of precursor molecules. For instance, 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine can be synthesized by heating 2,6-diaminopyridine (B39239) with diformylhydrazine. nih.gov Other methods include the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are then cyclized under basic conditions to yield 1,2,4-triazole-3-thiones. nih.govresearchgate.net These thiones can be further alkylated to produce a diverse library of derivatives. nih.gov Modern techniques like the Suzuki cross-coupling reaction have also been employed to create complex aryl-substituted 4-alkyl-4H-1,2,4-triazoles, demonstrating the adaptability of the core structure to advanced synthetic protocols. nih.govmdpi.com

Coordination Chemistry: The nitrogen atoms in both the pyridine and triazole rings make this compound an excellent ligand for coordinating with metal ions. This property has been exploited to construct coordination polymers and metal-organic frameworks (MOFs). The crystal structure of derivatives like 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate reveals how the triazole and pyridine rings interact with metal centers and how water molecules can be incorporated into the crystal lattice through hydrogen bonding to form three-dimensional frameworks. nih.govnih.gov The ambidentate nature of related triazole-based ligands allows for different coordination modes (e.g., κ²-P,N and κ²-P,P), leading to a variety of complex structures. rsc.org

Applications in Medicinal Chemistry: Derivatives of this compound have shown significant potential as therapeutic agents. Extensive research has highlighted their biological activities, which are often attributed to the stable and polar nature of the triazole ring. researchgate.net

Antitubercular Activity: A series of 3-thio-1,2,4-triazole compounds bearing a pyridine moiety have demonstrated potent and specific inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov Structure-activity relationship (SAR) studies have identified key structural features necessary for this activity, such as the substitution pattern on the triazole's N4-position and the nature of the group attached to the sulfur atom. nih.gov

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 1,2,4-triazole-pyridine derivatives against various cancer cell lines. researchgate.netresearchgate.net For example, certain 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives exhibited potent cytotoxicity against MKN-45, H460, and HT-29 cancer cells, with some compounds showing significantly greater potency than the reference drug sorafenib. researchgate.netnih.gov The mechanism for some of these compounds involves the inhibition of key enzymes like Raf kinase. researchgate.net

Interactive Data Table: Biological Activity of Selected 1,2,4-Triazole-Pyridine Derivatives

Compound ClassTarget/Cell LineKey FindingReference(s)
3-thio-1,2,4-triazolyl pyridinesMycobacterium tuberculosisPotent growth inhibition with IC50 values in the low micromolar to nanomolar range. nih.gov nih.gov
2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridinesMKN-45, H460, HT-29 cancer cellsIC50 values of 51, 72, and 130 nM, respectively, for the most promising compound. researchgate.net researchgate.netnih.gov
3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivativesMurine melanoma (B16F10)Moderate to potent anticancer activity with IC50 values ranging from 41.12µM to 61.11µM. researchgate.net researchgate.net

Applications in Materials Science: The unique electronic structure of the 4H-1,2,4-triazole core has been leveraged in the development of advanced materials. When conjugated with aromatic systems, derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole exhibit strong luminescence properties, making them promising candidates for applications in optoelectronics and as luminophores. nih.govmdpi.com

Identification of Current Challenges and Limitations in the Field

Despite the significant progress in the chemistry of this compound, several challenges and limitations persist.

Suboptimal Pharmacokinetics: In the context of drug development, many promising antitubercular candidates based on this scaffold have shown suboptimal ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov This limitation hinders their translation into clinical use and necessitates further chemical modifications to improve their pharmacokinetic profiles.

Mechanisms of Drug Resistance: For antimicrobial applications, the emergence of drug resistance is a major concern. Resistance to nitro-containing 1,2,4-triazolyl pyridines has been linked to mutations in genes required for their bioactivation. nih.gov A key challenge is to design new analogues that can circumvent these resistance mechanisms, for instance, by using non-nitro groups to achieve activity. nih.gov

Need for Greener Synthesis: Many existing synthetic protocols rely on conventional solvents, high temperatures, and stoichiometric reagents, which may not align with the principles of green chemistry. mdpi.comfrontiersin.org There is a growing need to develop more environmentally benign and sustainable synthetic methods that minimize waste and energy consumption. frontiersin.org

Limited Structural Diversity in Some Applications: While many derivatives have been synthesized, the exploration of the vast chemical space around the this compound core is far from complete. For applications like coordination polymers, a wider variety of ligands with different functionalities is needed to systematically tune the properties of the resulting materials.

Prospective Research Avenues for Advancing the Chemistry and Applications of this compound

Future research in this field is poised to address the current limitations and unlock new applications. Several prospective avenues can be identified:

Development of Green and Efficient Synthetic Methods: A primary focus should be on creating novel synthetic pathways that are more sustainable. This includes the use of water as a solvent, bio-based catalysts, microwave-assisted synthesis, and one-pot multi-component reactions to improve efficiency and reduce environmental impact. mdpi.comfrontiersin.org

Rational Design of Novel Therapeutics: Future medicinal chemistry efforts should focus on the rational design of derivatives with improved pharmacokinetic properties. This involves in-depth studies of structure-activity relationships (SAR) and structure-property relationships to guide the modification of the scaffold for enhanced efficacy and better ADME profiles. nih.govnih.gov Further investigation into the specific molecular targets and mechanisms of action will be crucial for designing more potent and selective drugs with a lower propensity for inducing resistance. nih.gov

Exploration of New Biological Activities: While anticancer and antitubercular activities are well-documented, the 1,2,4-triazole (B32235) nucleus is a versatile pharmacophore found in drugs with a wide range of effects, including antifungal and antiviral properties. nih.govnih.govujmm.org.ua Systematic screening of this compound libraries against a broader range of biological targets could uncover new therapeutic applications.

Advanced Materials and Catalysis: There is significant potential in exploring the coordination chemistry of this compound and its derivatives with a wider array of transition metals. This could lead to the creation of novel MOFs and coordination polymers with tailored properties for applications in gas storage, separation, sensing, and heterogeneous catalysis. rsc.org The development of palladium and platinum complexes with related ligands has already shown promise in catalytic reactions like α-alkylation. rsc.org

Applications in Agrochemicals and Optoelectronics: The 1,2,4-triazole core is present in various agricultural chemicals. mdpi.comujmm.org.ua Research could be directed towards synthesizing and evaluating new derivatives for potential use as herbicides, fungicides, or plant growth regulators. In materials science, the design of new luminophores with enhanced quantum yields and tunable emission spectra could lead to next-generation organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com

Q & A

Q. What role does this compound play in biochemical studies, such as enzyme inhibition or antiviral research?

  • Example : Derivatives like 3-(cyclopentylthio)-5-[[4-(methylsulfonyl)biphenyl]methyl]triazol-4-yl-pyridine (NMS-873) inhibit VCP ATPase, showing antiproliferative activity in cancer cells and anti-influenza properties .
  • Assay design : IC₅₀ determinations via cell viability assays (e.g., MTT) and enzymatic activity measurements (e.g., fluorescence-based ATPase assays) validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.